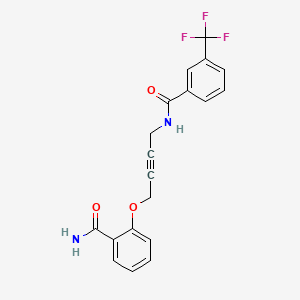

![molecular formula C18H20N4O3 B2508172 ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 685109-26-6](/img/structure/B2508172.png)

ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical entity that belongs to the class of pyrazolopyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives has been explored in various studies. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a similar compound, was synthesized through selective cyclocondensation with 1,3-dicarbonyl compounds, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . Another related synthesis involved the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives, demonstrating the versatility of pyrazolopyridine precursors in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The substituents on these rings can significantly influence the chemical and physical properties of the compounds. For example, the introduction of a methoxy group can affect the electron distribution within the molecule, potentially altering its reactivity .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and catalytic reduction. These reactions can be used to introduce different substituents and modify the core structure, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides . The reactivity of these compounds towards different reagents opens up possibilities for creating a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylate esters, amino groups, and methoxy substituents can affect properties like solubility, melting point, and stability. For instance, the introduction of an ethyl ester group can increase the lipophilicity of the compound, which may be beneficial for crossing biological membranes . Additionally, the presence of aromatic substituents can contribute to the compound's ability to engage in π-π interactions, which can be relevant in binding to biological targets .

Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques

Researchers have developed efficient methods for synthesizing novel pyrazolo[3,4-b]pyridine derivatives, including ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, through condensation reactions. These methods are significant for preparing N-fused heterocyclic compounds with good to excellent yields, showcasing the compound's versatility in chemical synthesis and the potential for creating new molecules with varied biological activities (Ghaedi et al., 2015).

Antiviral and Anticancer Applications

Some studies have focused on the antiviral and anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance, derivatives have been synthesized to evaluate their inhibitory effects on viruses such as Herpes simplex and Mayaro virus, indicating the potential of these compounds in developing new antiviral agents (Bernardino et al., 2007). Furthermore, novel pyrazole derivatives, including those related to the this compound, have been investigated for their potential as antimicrobial and anticancer agents, demonstrating significant activity against various cancer cell lines (Hafez et al., 2016).

Structural Analysis and Molecular Modeling

The structural elucidation of this compound and its analogs plays a crucial role in understanding their chemical behavior and potential biological activities. X-ray powder diffraction has been employed to determine the crystal structure of related compounds, providing insights into their molecular framework and aiding in the synthesis of anticoagulants like apixaban (Wang et al., 2017).

Propiedades

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-25-18(23)15-10-20-17-14(11-21-22(17)2)16(15)19-9-12-5-7-13(24-3)8-6-12/h5-8,10-11H,4,9H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFBLDTYZLKDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)OC)C=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817917 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

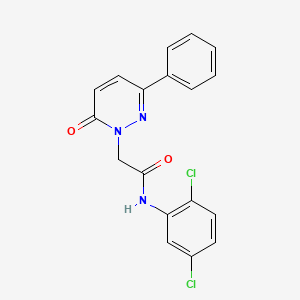

![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

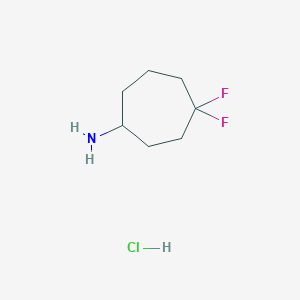

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

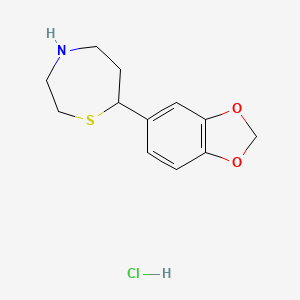

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)